2-Difluoromethoxy-6-fluoronicotinic acid
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JODZHIVCXUWVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Difluoromethoxy-6-fluoronicotinic acid involves several steps, typically starting with the appropriate nicotinic acid derivativeThis process can be achieved using various difluoromethylation reagents under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Difluoromethoxy-6-fluoronicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Chemistry
2-Difluoromethoxy-6-fluoronicotinic acid is utilized as a versatile building block in the synthesis of more complex molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions .
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of enzyme activity and receptor interactions. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, which are critical for its biological efficacy .
Medical Applications
Ongoing studies have highlighted the therapeutic potential of this compound in treating inflammatory and autoimmune diseases. It has been identified as a potential Janus kinase (JAK) inhibitor, which could be beneficial for conditions like rheumatoid arthritis and psoriasis .
Inflammatory Diseases
A study demonstrated that fluorinated compounds like this compound inhibit JAK family kinases, crucial for regulating immune responses. The compound showed significant activity against multiple inflammatory pathways, suggesting its potential as a treatment modality for inflammatory diseases .
Cancer Research
Preliminary investigations into the effects of this compound on cancer cell lines revealed its ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are necessary to elucidate these pathways fully .
Neuroprotective Effects
Emerging research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems; however, this area remains under-explored .
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-difluoromethoxy-6-fluoronicotinic acid with key analogs, focusing on substituents, molecular properties, and functional differences:
Detailed Analysis of Substituent Effects
Electronic and Steric Modifications
- Difluoromethoxy vs. Chloro/Methoxy Groups : The difluoromethoxy group (-OCF₂H) in the parent compound provides greater electronegativity and lipophilicity compared to chloro (-Cl) or methoxy (-OCH₃) substituents. This enhances membrane permeability, a critical factor in drug design .
- Fluorine vs. Methyl Groups: Fluorine’s small size and high electronegativity minimize steric hindrance while polarizing C-F bonds, improving metabolic resistance.
Biological Activity
2-Difluoromethoxy-6-fluoronicotinic acid (DFM-FNA) is a fluorinated derivative of nicotinic acid, characterized by its molecular formula CHFNO and a molecular weight of 207.11 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
The synthesis of DFM-FNA typically involves the difluoromethylation of a suitable nicotinic acid derivative. Various reagents and conditions are employed to achieve the desired structural modifications. Key reactions include:
- Oxidation : Converts functional groups into higher oxidation states.
- Reduction : Facilitates the formation of alcohols or amines from carbonyl compounds.
- Substitution : Involves replacing one functional group with another, which is crucial for modifying the compound's reactivity.
The unique difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
DFM-FNA's mechanism of action primarily involves its interaction with specific enzymes and receptors in biological systems. The difluoromethoxy group is believed to enhance binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways. This can lead to either inhibition or activation of key processes involved in disease mechanisms .
Therapeutic Potential
Research indicates that DFM-FNA may have therapeutic applications in treating various conditions, particularly those involving inflammatory and autoimmune diseases. The compound has shown promise as a JAK inhibitor, which could be beneficial for conditions such as rheumatoid arthritis, psoriasis, and other inflammatory disorders .
Case Studies and Research Findings
- Inflammatory Diseases : A study highlighted the efficacy of fluorinated compounds like DFM-FNA in inhibiting JAK family kinases, which play a crucial role in immune response regulation. The compound demonstrated significant activity against multiple inflammatory pathways, suggesting its potential as a treatment modality .
- Cancer Research : DFM-FNA has been investigated for its effects on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate these pathways fully .
- Neuroprotective Effects : Some research has suggested that DFM-FNA may exert neuroprotective effects by modulating neurotransmitter systems, although this area remains under-explored .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Fluoronicotinic Acid | Single fluorine substitution | Mild anti-inflammatory properties |
| 6-Fluoronicotinic Acid | Fluorine at position 6 | Moderate cytotoxicity against cancer cells |
| 2-Difluoromethoxy-3-fluoronicotinic Acid | Difluoromethoxy and fluorine substitutions | Enhanced binding affinity to JAK kinases |
The comparison highlights that while similar compounds exhibit biological activity, DFM-FNA's unique structure may confer superior properties in specific therapeutic contexts.
Q & A
Q. How can computational modeling predict the reactivity of fluorinated groups in this compound under varying pH conditions?
- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C-F and O-CHF bonds. Solvent models (e.g., COSMO-RS) simulate pH-dependent hydrolysis pathways. Validate predictions with experimental kinetic studies using stopped-flow spectroscopy .
Q. What strategies mitigate conflicting data in environmental persistence studies of perfluoroalkyl-substituted acids?
- Methodology : Standardize test systems (e.g., OECD 309 for water-sediment degradation) to reduce variability. Use isotopically labeled analogs (e.g., - or -tags) to track degradation products. Apply multivariate statistical analysis to distinguish between abiotic vs. biotic degradation pathways .
Q. What enzymatic pathways are involved in the biodegradation of difluoromethoxy-substituted compounds, and how can they be assayed?
- Methodology : Conduct metagenomic sequencing of microbial consortia exposed to the compound to identify catabolic genes (e.g., dehalogenases). Use fluorometric assays (e.g., fluoride ion-selective electrodes) to quantify defluorination activity. Compare with known pathways for perfluorooctanoic acid (PFOA) degradation .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in reported toxicity profiles of fluorinated nicotinic acid derivatives?
- Methodology : Cross-validate in vitro (e.g., HepG2 cell assays) and in vivo (e.g., rodent models) data using standardized protocols (OECD 423 for acute toxicity). Account for batch-to-batch purity variations via LC-MS impurity profiling. Use systematic reviews (PRISMA guidelines) to assess publication bias .
Experimental Design Frameworks
Q. What criteria ensure a robust research question for studying fluorinated compounds in academic settings?
- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess feasibility by piloting small-scale fluorination reactions. Novelty is achieved by targeting understudied metabolites (e.g., difluoromethoxy-glucuronide conjugates) .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
